molecular formula C57H114N4O6 B11935282 Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate

Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate

Cat. No.: B11935282
M. Wt: 951.5 g/mol
InChI Key: FXFXNAQYPHPPBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate is a synthetic amphiphilic compound characterized by a central propanoate ester backbone substituted with an ethyl(methyl)amine group at the 3-position and three N-tridecyl chains. Its structure imparts unique surfactant properties, enabling applications in drug delivery systems, emulsification, and biomembrane studies . The branched tertiary amine group enhances solubility in both polar and nonpolar media, while the long alkyl chains (C13) contribute to hydrophobic interactions with lipid bilayers, improving cellular uptake efficiency in gene transfection and pharmaceutical formulations .

Properties

Molecular Formula

C57H114N4O6

Molecular Weight

951.5 g/mol

IUPAC Name

tridecyl 3-[2-[bis[2-[methyl-(3-oxo-3-tridecoxypropyl)amino]ethyl]amino]ethyl-methylamino]propanoate

InChI

InChI=1S/C57H114N4O6/c1-7-10-13-16-19-22-25-28-31-34-37-52-65-55(62)40-43-58(4)46-49-61(50-47-59(5)44-41-56(63)66-53-38-35-32-29-26-23-20-17-14-11-8-2)51-48-60(6)45-42-57(64)67-54-39-36-33-30-27-24-21-18-15-12-9-3/h7-54H2,1-6H3

InChI Key

FXFXNAQYPHPPBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOC(=O)CCN(C)CCN(CCN(C)CCC(=O)OCCCCCCCCCCCCC)CCN(C)CCC(=O)OCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate is prepared by the conjugate addition of alkylamines to acrylates. The reaction involves the addition of an alkylamine to an acrylate under controlled conditions to form the desired lipid compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized lipid derivatives, while reduction may produce reduced lipid forms .

Scientific Research Applications

Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate involves its ability to form lipid nanoparticles that can encapsulate and deliver polynucleotides such as siRNA. These lipid nanoparticles facilitate the uptake of siRNA into cells, where it can exert its gene-silencing effects by targeting specific messenger RNA (mRNA) molecules for degradation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with Other Amino-Substituted Propanoate Esters

Compounds derived from methyl 3-(substituted amino)propanoate intermediates (e.g., methyl 3-(substituted amino)propanoate intermediates 2(a-h)) share the propanoate-amine backbone but differ in substituents and alkyl chain lengths. For example:

Compound Name Key Structural Differences Biological Activity/Applications
Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate Three C13 chains, ethyl(methyl)amine Drug delivery, surfactant
Methyl 3-(dimethylamino)propanoate Methyl ester, dimethylamine Precursor for cholinesterase inhibitors
Quinoline-4-carbaldehyde derivatives (4(a-h)) Quinoline moiety Cholinesterase inhibition, antioxidant activity

Key Findings :

  • The presence of long alkyl chains (C13) in this compound enhances membrane permeability compared to shorter-chain analogs like methyl 3-(dimethylamino)propanoate, which primarily serve as synthetic intermediates .
  • Quinoline-containing derivatives exhibit enzyme inhibition but lack surfactant utility due to rigid aromatic systems .
Comparison with Perfluorinated Amino-Propanoate Derivatives

Perfluorinated analogs (e.g., [71463-79-1] and [71463-78-0] ) feature fluorinated alkyl chains and sulfonyl or phosphonic acid groups, contrasting with the hydrocarbon chains of the target compound:

Compound Name (CAS) Key Features Applications
This compound Hydrocarbon chains (C13) Biocompatible drug delivery
[71463-79-1] C7F15 chain, phosphonic acid Surfactant for fluorinated materials
[71463-78-0] C8F17 chain, phosphonic acid High thermal/chemical resistance

Key Findings :

  • Fluorinated compounds exhibit superior chemical resistance but lower biocompatibility due to persistent environmental and biological accumulation risks .
  • The hydrocarbon chains of this compound enable safer biomedical applications, though with reduced thermal stability compared to fluorinated analogs .
Comparison with Amino-Propanol Derivatives

Compounds like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and its derivatives share tertiary amine groups but replace ester functionalities with hydroxyl groups:

Compound Name Functional Group Applications
This compound Ester, tertiary amine Surfactant, drug delivery
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Hydroxyl, thiophene Pharmaceutical impurity

Key Findings :

  • Hydroxyl groups in amino-propanols reduce lipid solubility, limiting their utility in membrane penetration compared to the ester-based target compound .
  • Thiophene-containing derivatives are primarily monitored as impurities in drug synthesis rather than functional agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.